molecular formula C15H11ClFN5 B1437433 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 1158320-14-9

4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B1437433
M. Wt: 315.73 g/mol
InChI Key: VWHYESFOJNPCKF-UHFFFAOYSA-N
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Description

The compound “4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of the 1,3,5-triazine class . These compounds are known to exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .


Molecular Structure Analysis

The molecular structure of “4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is characterized by the presence of a 1,3,5-triazine ring fused with a benzimidazole ring . The stereochemistry and relative configurations of similar compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Studies

This compound is synthesized through cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes, resulting in various 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles. The synthesis process and the crystal structure determination of these compounds are crucial for understanding their potential applications in scientific research, particularly in studying their antiproliferative activity against human cancer cell lines. The crystal structure analysis, confirmed through X-ray diffraction, provides insights into the tautomeric forms and molecular delocalization within the compound, supporting its potential in medicinal chemistry (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Antimicrobial Activities

The structural framework of triazinobenzimidazoles, including derivatives similar to the compound of interest, has been explored for antimicrobial properties. Synthesis of novel triazole derivatives has shown that these compounds possess good to moderate activities against various microorganisms, highlighting their potential as templates for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antiproliferative and Biological Activities

The antiproliferative activity of triazinobenzimidazole derivatives has been extensively studied, showing that these compounds exhibit moderate to significant activity against several cancer cell lines. This indicates their potential utility in cancer research and drug development. The specific activities include inhibition of mammalian dihydrofolate reductase, a key enzyme in the folate pathway critical for DNA synthesis and cell division. The structure-activity relationship studies of these derivatives can provide valuable insights for designing more potent antiproliferative agents (Dolzhenko & Chui, 2007).

Solid-Phase Synthesis and Drug Discovery

The solid-phase synthesis of trisubstituted triazinobenzimidazoles, including methods for generating compounds with specific substitutions, is a significant area of research. This approach facilitates the rapid generation of diverse compound libraries for screening in various biological assays, accelerating the drug discovery process. These methodologies have implications for the development of novel therapeutics with improved efficacy and specificity (Klein, Acharya, Ostresh, & Houghten, 2002).

Future Directions

The future directions for “4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications .

properties

IUPAC Name

4-(5-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5/c16-8-5-6-10(17)9(7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHYESFOJNPCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 3
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 4
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 5
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 6
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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